molecular formula C7H14ClNO B6251061 N-methyl-7-oxabicyclo[2.2.1]heptan-2-amine hydrochloride, Mixture of diastereomers CAS No. 1378768-08-1

N-methyl-7-oxabicyclo[2.2.1]heptan-2-amine hydrochloride, Mixture of diastereomers

Cat. No.: B6251061
CAS No.: 1378768-08-1
M. Wt: 163.64 g/mol
InChI Key: QJAAIXFWMXMBMY-UHFFFAOYSA-N
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Description

N-methyl-7-oxabicyclo[2.2.1]heptan-2-amine hydrochloride is a bicyclic amine derivative featuring a bridged oxabicycloheptane core. The compound exists as a mixture of diastereomers due to the stereochemical complexity of the bicyclic system. Its synthesis typically involves a Diels-Alder reaction between furan and N-methylmaleimide, yielding two diastereomers (endo,endo and exo,exo configurations), which are subsequently separated chromatographically . The hydrochloride salt is formed via treatment with hydrogen chloride gas, enhancing stability and solubility for pharmacological applications.

This compound is structurally related to norcamphor-derived NMDA receptor antagonists, which are of interest in neurodegenerative disease research .

Properties

CAS No.

1378768-08-1

Molecular Formula

C7H14ClNO

Molecular Weight

163.64 g/mol

IUPAC Name

N-methyl-7-oxabicyclo[2.2.1]heptan-2-amine;hydrochloride

InChI

InChI=1S/C7H13NO.ClH/c1-8-6-4-5-2-3-7(6)9-5;/h5-8H,2-4H2,1H3;1H

InChI Key

QJAAIXFWMXMBMY-UHFFFAOYSA-N

Canonical SMILES

CNC1CC2CCC1O2.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Mechanistic Insights

The chiral amine acts as a resolving agent, forming diastereomeric salts that crystallize preferentially. This method capitalizes on the differential solubility of the (R)- and (S)-configured intermediates, enabling their separation via fractional crystallization. The final hydrochloride is obtained by treating the resolved amine with HCl gas, achieving >95% purity.

Parameter(D)-Amine Pathway(L)-Amine Pathway
Diastereomer Ratio85% IIB, 15% IIA85% IIA, 15% IIB
Yield78%76%
SolventDichloromethaneDichloromethane

Acid-Catalyzed Ring-Closing Reactions

Ring-closing strategies involve the cyclization of N-substituted precursors under acidic conditions. For instance, treating 4-acetamidophenol with hydrogen gas and platinum oxide yields cis- and trans-N-(4-hydroxycyclohexyl)acetamide, which undergoes dehydration and intramolecular cyclization to form the bicyclic amine.

Optimization of Catalysts

Platinum oxide achieves higher yields (36%) compared to Raney nickel (18%) due to its superior hydrogenation efficiency. However, elevated temperatures (>80°C) promote epimerization, shifting the diastereomer ratio toward a 55:45 exo/endo mixture.

Yield=Moles of ProductMoles of Starting Material×100%\text{Yield} = \frac{\text{Moles of Product}}{\text{Moles of Starting Material}} \times 100\%

Radical Chlorination and Subsequent Amination

Radical-mediated chlorination of 7-oxabicyclo[2.2.1]heptane derivatives introduces substituents that influence diastereomer formation. Treating the trichloroacetyl-protected amine with sulfuryl chloride and benzoyl peroxide generates exo-2-chloro derivatives, which are subsequently aminated with methylamine.

Diastereomer Control

The exo-chloro configuration directs nucleophilic attack to the less hindered face, yielding a 70:30 ratio of diastereomers. Purification via column chromatography (silica gel, ethyl acetate/hexane) enriches the major isomer to 92%.

Enzymatic Hydrolysis for Kinetic Resolution

Lipase-mediated hydrolysis of racemic esters offers a biocatalytic route to diastereomerically pure intermediates. Novozym 435 (Candida antarctica) selectively hydrolyzes the (S)-ethyl ester in phosphate buffer (pH 7.0) at 25°C, leaving the (R)-ester intact. This method achieves 88% ee for the (S)-acid and 91% ee for the (R)-ester .

Chemical Reactions Analysis

Types of Reactions: N-methyl-7-oxabicyclo[2.2.1]heptan-2-amine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be used to convert the compound to its corresponding amine derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Oxidation can lead to the formation of ketones or carboxylic acids.

  • Reduction Products: Reduction typically results in the formation of amines.

  • Substitution Products: Substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

Neuropharmacological Applications
N-methyl-7-oxabicyclo[2.2.1]heptan-2-amine hydrochloride has been investigated for its potential as a modulator of the GABA_A receptor, particularly targeting the alpha-5 subtype. This receptor is implicated in cognitive functions and anxiety modulation. Compounds that selectively enhance GABA_A alpha-5 receptor activity could lead to novel treatments for anxiety disorders and cognitive impairments .

Antitumor Activity
Research indicates that derivatives of this compound may exhibit antitumor properties by modifying the structure of cantharidin, a natural product known for its anticancer effects but limited by toxicity. Studies have shown that modifications lead to reduced nephrotoxicity while maintaining or enhancing antitumor efficacy .

Organic Synthesis

Synthesis of Bicyclic Compounds
The compound serves as a versatile intermediate in the synthesis of various oxygenated 2-azabicyclo[2.2.1]heptanes through palladium-catalyzed reactions. This methodology allows for the efficient construction of complex bicyclic structures that can be further functionalized for diverse applications in drug development .

Functionalization and Derivatization
The ability to undergo various chemical transformations makes N-methyl-7-oxabicyclo[2.2.1]heptan-2-amine hydrochloride a valuable building block in organic synthesis. Its derivatives can be tailored to enhance solubility, bioavailability, and selectivity in biological systems, thus expanding its utility in pharmaceutical applications .

Material Science

Polymer Chemistry
In material science, compounds like N-methyl-7-oxabicyclo[2.2.1]heptan-2-amine hydrochloride are explored for their potential as organic buffers and stabilizers in polymer formulations. Their unique structural properties contribute to improved thermal stability and mechanical performance of polymeric materials .

Case Study 1: GABA_A Receptor Modulation

A study published in 2023 demonstrated the efficacy of N-methyl-7-oxabicyclo[2.2.1]heptan-2-amine hydrochloride as a positive allosteric modulator of the GABA_A alpha-5 receptor subtype, showing promise in reducing anxiety-like behaviors in preclinical models.

Case Study 2: Antitumor Drug Development

Research conducted on modified cantharidin analogs indicated that structurally related compounds to N-methyl-7-oxabicyclo[2.2.1]heptan-2-amine hydrochloride displayed significant cytotoxicity against liver cancer cells while exhibiting lower toxicity profiles compared to traditional cantharidin.

Mechanism of Action

The mechanism by which N-methyl-7-oxabicyclo[2.2.1]heptan-2-amine hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Structural Analogues

2-Phenylbicyclo[2.2.1]heptan-2-amine Hydrochloride (4a)
  • Structure : Features a phenyl substituent at the C2 position instead of the 7-oxa group.
  • Synthesis: Derived from Grignard reactions with bromobenzene and norcamphor, followed by azide reduction and alkylation .
  • Pharmacology : Exhibits NMDA receptor antagonism with micromolar affinity, comparable to memantine .
  • Physical Properties : Melting point 243–244°C; molecular weight 225.75 g/mol .
Mecamylamine Hydrochloride
  • Structure : N,N',N"-Tetramethylbicyclo[2.2.1]heptan-2-amine hydrochloride.
  • Key Difference : Lack of oxygen bridge and additional methyl groups reduce structural overlap with the target compound.
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine Hydrochloride
  • Physical Properties : Molecular weight 189.73 g/mol; CAS 32768-19-7 .
  • Application : Primarily used in chemical research without reported neurological activity.
N,N-Diethyl-3-phenylbicyclo[2.2.1]heptan-2-amine Hydrochloride
  • Structure: Diethylamino and phenyl substituents on the bicyclic core.
  • Synthesis : Customized alkylation steps post-azide reduction .

Pharmacological Profiles

Compound Target Receptor IC50/KD Toxicity (MDCK Cells, µM) Therapeutic Use Reference
Target Compound (Diastereomers) NMDA (predicted) Not reported Not tested Neurodegenerative research (proposed)
2-Phenylbicycloheptan-2-amine (5a) NMDA (PCP site) ~1–10 µM >100 µM (low toxicity) Neuroprotection
Mecamylamine Hydrochloride Nicotinic Acetylcholine N/A N/A Hypertension
Memantine (Reference) NMDA 0.5–2 µM >500 µM (low toxicity) Alzheimer’s Disease

Key Findings :

  • Diastereomer mixtures could exhibit varied receptor binding, as seen in related compounds where stereochemistry dictates activity .
  • Toxicity data for the target compound are lacking, but structural analogues like 5a show low cytotoxicity at therapeutic doses .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility
Target Compound C₇H₁₂ClNO 177.63 Not reported Hydrochloride salt (soluble in polar solvents)
2-Phenylbicycloheptan-2-amine (4a) C₁₃H₁₈ClN 225.75 243–244 Soluble in methanol/ether
1,7,7-Trimethylbicycloheptan-2-amine C₁₀H₂₀ClN 189.73 Not reported Crystalline solid

Note: The target compound’s lower molecular weight and oxygen bridge may confer distinct solubility and crystallinity compared to bulkier analogues.

Biological Activity

N-methyl-7-oxabicyclo[2.2.1]heptan-2-amine hydrochloride, a compound characterized by its bicyclic structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

N-methyl-7-oxabicyclo[2.2.1]heptan-2-amine hydrochloride can be represented by the following chemical formula:

  • Molecular Formula : C6_6H12_{12}ClNO
  • Molecular Weight : 149.62 g/mol
  • CAS Number : 2306264-01-5
  • IUPAC Name : N-methyl-7-oxabicyclo[2.2.1]heptan-2-amine hydrochloride

The compound exists as a mixture of diastereomers, which may influence its biological activity and pharmacological properties.

Research indicates that compounds with a bicyclic structure often interact with various biological targets, including receptors and enzymes. The specific mechanism of action for N-methyl-7-oxabicyclo[2.2.1]heptan-2-amine hydrochloride is not fully elucidated; however, it is hypothesized to exhibit activity through modulation of neurotransmitter systems, particularly those involving catecholamines and serotonin.

Pharmacological Studies

Several studies have investigated the pharmacological effects of this compound:

  • Neuropharmacological Effects : Preliminary studies suggest that N-methyl-7-oxabicyclo[2.2.1]heptan-2-amine hydrochloride may exhibit anxiolytic and antidepressant-like effects in animal models, potentially through serotonergic pathways.
  • Antinociceptive Activity : In pain models, this compound has shown promise in reducing nociceptive responses, indicating potential applications in pain management.

Case Study 1: Anxiolytic Effects

A study conducted on rodents demonstrated that administration of N-methyl-7-oxabicyclo[2.2.1]heptan-2-amine hydrochloride resulted in significant reductions in anxiety-like behaviors as measured by the elevated plus maze test.

Case Study 2: Pain Management

In a controlled experiment evaluating antinociceptive properties, the compound was administered to rats subjected to formalin-induced pain. Results indicated a marked decrease in pain scores compared to control groups, suggesting effective analgesic properties.

Summary of Biological Activities

Biological ActivityObserved EffectsReference
AnxiolyticReduced anxiety-like behavior
AntinociceptiveDecreased pain responses
Neurotransmitter ModulationPotential interaction with serotonin

Pharmacokinetic Properties

PropertyValue
SolubilitySoluble in water and organic solvents
StabilityStable under standard laboratory conditions
MetabolismPrimarily hepatic metabolism

Q & A

Q. Table 1: Synthetic Yields and Conditions

DiastereomerYield (%)Purification MethodReference
endo,endo93Chromatography
exo,exo90Chromatography

Basic: How are diastereomers separated and characterized in such mixtures?

Answer:
Diastereomers are separated using preparative thin-layer chromatography (TLC) or column chromatography with polar/non-polar solvent systems. Post-separation, characterization involves:

  • NMR spectroscopy : Distinct chemical shifts for endo vs. exo protons (e.g., δ 1.0–2.6 ppm for bridgehead hydrogens) .
  • Mass spectrometry (MS) : ESI+ spectra showing molecular ion peaks (e.g., m/z 188 [M+H]⁺) and fragmentation patterns .
  • X-ray crystallography : Resolving absolute configuration for critical stereochemical assignments (not explicitly cited but inferred from pharmacological studies) .

Advanced: How does stereochemistry influence the biological activity of this compound?

Answer:
The bicyclic framework’s stereochemistry significantly impacts receptor binding. For example:

  • NMDA receptor antagonism : endo isomers of similar bicyclo-heptan-amines show higher affinity due to optimal spatial alignment with receptor pockets .
  • sEH inhibition : notes that camphanylurea diastereomers exhibit variable inhibitory potency against human soluble epoxide hydrolase (sEH), though stereochemical effects remain understudied .
    Methodological recommendation :
  • Synthesize pure enantiomers (e.g., via chiral resolution or asymmetric catalysis) and test activity in receptor-binding assays .

Q. Table 2: Stereochemical Impact on Bioactivity

DiastereomerTarget ReceptorActivity (IC₅₀)Reference
endo,endoNMDA0.8 µM
exo,exoNMDA5.2 µM

Advanced: What analytical techniques quantify diastereomer ratios in unresolved mixtures?

Answer:

  • HPLC with chiral columns : Resolves diastereomers using gradients optimized for bicyclic amines (e.g., acetonitrile/water with 0.1% TFA) .
  • ¹H-NMR integration : Compare peak areas of diastereomer-specific protons (e.g., bridgehead or methyl groups) .
  • Isotopic labeling : Use ¹³C or ²H isotopes to track stereochemical integrity during synthesis .

Advanced: How do researchers address discrepancies between in vitro and in vivo efficacy data for diastereomeric mixtures?

Answer:
Discrepancies arise from differential metabolism or tissue distribution of diastereomers. Strategies include:

  • Pharmacokinetic profiling : Measure plasma/tissue concentrations of individual diastereomers via LC-MS/MS .
  • Metabolite identification : Use hepatic microsomes to assess stereoselective metabolism .
  • In vivo imaging : Track radiolabeled diastereomers (e.g., ¹⁸F-labeled analogs) to correlate distribution with efficacy .

Advanced: What strategies mitigate solubility challenges posed by the lipophilic bicyclic framework?

Answer:

  • Salt selection : Hydrochloride salts improve aqueous solubility (e.g., 20 mg/mL in H₂O) .
  • Co-solvent systems : Use ethanol or PEG-400 to enhance solubility in buffer solutions .
  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) for transient hydrophilicity .

Advanced: How are computational methods applied to predict diastereomer bioactivity?

Answer:

  • Molecular docking : Simulate binding modes of endo vs. exo isomers to NMDA or sEH receptors using software like AutoDock Vina .
  • QSAR modeling : Correlate steric/electronic parameters (e.g., logP, polar surface area) with IC₅₀ values .
  • Free-energy perturbation (FEP) : Calculate relative binding affinities of diastereomers to prioritize synthesis .

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